Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate
CAS No.:
Cat. No.: VC18023640
Molecular Formula: C11H14Br2N2O2
Molecular Weight: 366.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14Br2N2O2 |
|---|---|
| Molecular Weight | 366.05 g/mol |
| IUPAC Name | tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate |
| Standard InChI | InChI=1S/C11H14Br2N2O2/c1-11(2,3)17-9(16)6-14-8-5-4-7(12)10(13)15-8/h4-5H,6H2,1-3H3,(H,14,15) |
| Standard InChI Key | KIHODIUXJBOBJM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CNC1=NC(=C(C=C1)Br)Br |
Introduction
Chemical Identity and Structural Properties
Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate (CAS No. 2913278-20-1) has the molecular formula C₁₁H₁₄Br₂N₂O₂ and a molecular weight of 366.0491 g/mol . Its structure comprises a pyridine ring substituted with bromine atoms at the 5- and 6-positions, an amino group at the 2-position, and a tert-butyl ester-linked acetate moiety. The SMILES notation O=C(OC(C)(C)C)CNc1ccc(c(n1)Br)Br confirms the connectivity and stereoelectronic arrangement .
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| CAS Number | 2913278-20-1 |
| Molecular Formula | C₁₁H₁₄Br₂N₂O₂ |
| Molecular Weight | 366.0491 g/mol |
| SMILES | O=C(OC(C)(C)C)CNc1ccc(c(n1)Br)Br |
| Purity/Availability | Typically in stock |
The tert-butyl group enhances steric bulk and stability, while the dibromopyridine moiety offers sites for further functionalization via cross-coupling reactions.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Br₂, DMF, 0–25°C | Dibromination of 2-aminopyridine |
| 2 | tert-Butyl bromoacetate, K₂CO₃, DMF, 60°C | Esterification |
Yield optimization would require careful control of stoichiometry and temperature, as excessive bromination or side reactions (e.g., over-alkylation) could reduce efficiency.
Applications in Organic Synthesis
The compound’s bromine atoms and tert-butyl ester make it valuable for:
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Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or amine groups at the brominated positions.
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Peptide Mimetics: The acetamide group can serve as a backbone for peptidomimetic agents, leveraging the tert-butyl ester’s stability under acidic conditions .
A patent (WO2014203045A1) highlights the utility of tert-butyl esters in statin synthesis, suggesting potential parallels in pharmaceutical applications . For example, tert-butyl-protected intermediates are critical for constructing lactone rings in cholesterol-lowering agents like atorvastatin.
Future Research Directions
Further studies should prioritize:
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Optimized Synthesis: Screening solvents and catalysts to improve yield and purity.
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Catalytic Applications: Investigating palladium-catalyzed couplings to diversify molecular scaffolds.
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Biological Screening: Assessing antimicrobial or anticancer activity given the prevalence of bromopyridines in drug discovery.
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